molecular formula C9H7FN2O2 B1371883 Methyl 4-fluoro-1H-indazole-6-carboxylate CAS No. 885521-44-8

Methyl 4-fluoro-1H-indazole-6-carboxylate

Cat. No.: B1371883
CAS No.: 885521-44-8
M. Wt: 194.16 g/mol
InChI Key: OGNUHWXVLARXKB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a fluorine atom in the structure of this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.

Scientific Research Applications

Methyl 4-fluoro-1H-indazole-6-carboxylate has several scientific research applications, including:

Safety and Hazards

“Methyl 4-fluoro-1H-indazole-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties. These derivatives are valuable for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1H-indazole-6-carboxylate
  • Methyl 4-bromo-1H-indazole-6-carboxylate
  • Methyl 4-iodo-1H-indazole-6-carboxylate

Uniqueness

Methyl 4-fluoro-1H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Compared to its chloro, bromo, and iodo counterparts, the fluorine-substituted compound often exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 4-fluoro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNUHWXVLARXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646372
Record name Methyl 4-fluoro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-44-8
Record name Methyl 4-fluoro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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